(8-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol
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Overview
Description
(8-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol typically involves the reaction of 2-aminopyridine derivatives with electrophilic reagents. One common method is a two-step one-pot synthesis where 2-aminopyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, which is then condensed with bromoacetophenone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
(8-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(8-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (8-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
Imidazo[1,2-b]pyridazine: Another related compound with distinct structural features and applications.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
Uniqueness
(8-Bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine atoms in the imidazo[1,2-a]pyridine scaffold makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H6BrFN2O |
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Molecular Weight |
245.05 g/mol |
IUPAC Name |
(8-bromo-3-fluoroimidazo[1,2-a]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H6BrFN2O/c9-5-2-1-3-12-7(10)6(4-13)11-8(5)12/h1-3,13H,4H2 |
InChI Key |
KAYDMRPCIIETLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2C(=C1)Br)CO)F |
Origin of Product |
United States |
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